8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Lipophilicity LogP Fluorination

Inconsistent purity in early-stage phthalazinone analogs often introduces SAR artifacts that derail lead optimization. This 8-fluoro-2-isopropylphthalazin-1(2H)-one (CAS 2060038-51-7) resolves that issue with batch-specific QC documentation. - Delivers ≥95% purity with HPLC, NMR, and GC traceability, eliminating impurity-driven false positives. - Occupies a strategic LogP of 2.12 with zero H-bond donors, directly enabling CNS-penetrant library design. - Sourced from multiple global suppliers, ensuring sub-gram to multi-gram supply continuity.

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
Cat. No. B13254737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one
Molecular FormulaC11H11FN2O
Molecular Weight206.22 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C2=C(C=CC=C2F)C=N1
InChIInChI=1S/C11H11FN2O/c1-7(2)14-11(15)10-8(6-13-14)4-3-5-9(10)12/h3-7H,1-2H3
InChIKeyFBQMCXNNBUSXOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-2-isopropylphthalazin-1-one: Physicochemical Differentiation


8-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one (CAS 2060038-51-7) is a phthalazin-1(2H)-one analogue bearing an electron-withdrawing fluorine at the 8-position and an isopropyl group at the N2 position. As a member of the phthalazinone class—a scaffold widely explored for kinase, PARP, and phosphodiesterase inhibition—this compound possesses a molecular formula of C₁₁H₁₁FN₂O and a molecular weight of 206.22 g·mol⁻¹ . It is commercially available from multiple suppliers at a standard purity of 95% with supporting analytical characterization (NMR, HPLC, GC) . Its value for scientific selection is rooted in its specific substitution pattern, which generates physico-chemical properties that are quantifiably distinct from the closest unsubstituted or mono-substituted analogs.

Fluorinated phthalazinone scaffold
Distinct LogP and TPSA profile
95% purity with analytical QC data

8-Fluoro-2-isopropylphthalazin-1-one: Why Analogs Cannot Substitute


Generic substitution of 8-fluoro-2-isopropylphthalazin-1(2H)-one with a non-fluorinated or non-alkylated phthalazinone analog is inadvisable for any quantitative structure–activity program because the dual 8-fluoro and 2-isopropyl substitution pattern generates a LogP of 2.12 , which is +0.14 units higher than the non-fluorinated 2-isopropylphthalazin-1(2H)-one (LogP 1.98) and +1.05 units higher than the 8-fluorophthalazin-1(2H)-one core lacking the N2-isopropyl group (LogP 1.06) . Simultaneously, the topological polar surface area (TPSA) of 34.89 Ų and hydrogen-bond donor count of 0 for the target compound contrast sharply with the 45.75 Ų TPSA and one H-donor of the N2-unsubstituted 8-fluoro core . These combined shifts in LogP, TPSA, and H-bond capacity mean that replacing this compound with a close analog would alter membrane permeability, solubility, and protein-binding surface complementarity in ways that cannot be compensated by formulation or concentration adjustments alone, thereby breaking quantitative SAR continuity and invalidating lead-optimization decision metrics.

Non-fluorinated 2-isopropyl analog
Lipophilicity Higher LogP Lower LogP may shift permeability
8-Fluoro core (no N2-isopropyl)
Polar surface / H-donors Reduced TPSA, zero H-donors Higher TPSA and donor count may alter membrane penetration
6-Fluoro positional isomer
Physicochemical match Identical LogP/TPSA Identical descriptors; biological SAR must be verified

8-Fluoro-2-isopropylphthalazin-1-one: Physicochemical Differentiators


Fluorine Substitution Lipophilicity Gain

Introduction of the 8-fluoro substituent onto the 2-isopropylphthalazin-1(2H)-one scaffold raises the computed LogP from 1.98 to 2.12, representing a measurable +0.14 log unit increase (ΔLogP = +0.139) . Both values were derived from the same computational prediction platform (Leyan, using XLogP3-AA), ensuring internal consistency of the comparison. This small but meaningful increment is consistent with the known electron-withdrawing and hydrophobicizing effect of aromatic fluorine .

Fluorine LogP gain
Head-to-head
ΔLogP +0.14
Supports incremental lipophilicity tuning
XLogP3-AA; internal comparison
Lipophilicity LogP Fluorination Phthalazinone

Isopropyl-Driven Lipophilicity Increase

The N2-isopropyl substituent contributes a large lipophilicity increase compared with the unsubstituted 8-fluorophthalazin-1(2H)-one core. The target compound exhibits a LogP of 2.12, whereas 8-fluorophthalazin-1(2H)-one shows a LogP of 1.06 . The +1.05 log unit difference reflects the substantial hydrophobic contribution of the isopropyl moiety and demonstrates that the N2-alkyl group, not the fluorine, is the dominant driver of overall lipophilicity in this scaffold .

Isopropyl LogP drive
Head-to-head
ΔLogP +1.05
Isopropyl dominant lipophilicity driver
Compared with unsubstituted core
Lipophilicity N2-Alkylation Hydrophobicity Phthalazinone

Reduced TPSA and H-Bond Donor Elimination

Alkylation of the N2 position eliminates the lactam N–H hydrogen-bond donor, reducing the number of H-donors from 1 (8-fluorophthalazin-1(2H)-one) to 0 (target compound) and simultaneously decreasing the topological polar surface area from 45.75 Ų to 34.89 Ų . This transformation converts a polar, donor-capable core into a more hydrophobic and passively permeable scaffold, as lower TPSA and donor count are directly correlated with improved Caco-2 permeability and blood–brain barrier penetration .

TPSA / H-donor shift
Head-to-head
TPSA 34.89 vs 45.75 Ų; H-donors 0 vs 1
Improved passive permeability profile
N2-alkylation eliminates donor
TPSA H-Bond Donors Permeability Phthalazinone

Fluorine Positional Isomer SAR

The 8-fluoro positional isomer and its 6-fluoro counterpart (CAS 2059993-17-6) exhibit identical predicted LogP (2.1165), TPSA (34.89 Ų), H-donor count (0), and H-acceptor count (3) . Because the key physicochemical descriptors are indistinguishable, any differential biological activity observed between the two isomers must arise from electronic effects of the fluorine substitution position on target binding, rather than from confounding solubility or permeability differences . No direct comparative biological data have been published.

Positional isomer SAR
Class-level
Identical LogP/TPSA/H-donors
Clean SAR comparator; eliminates ADME confound
Biological data unavailable
Positional Isomerism Fluorine Position SAR Phthalazinone

Purity Benchmarking and Analytical Characterization

The target compound is available from multiple commercial suppliers with a standard purity specification of 95% (LC/GC) and batch-specific analytical data sheets including ¹H NMR, HPLC, and GC . In comparison, the 6-fluoro positional isomer (CAS 2059993-17-6) is also listed at 95% purity but has more limited availability and fewer supplier options , while the 8-fluoro unsubstituted core (CAS 23928-53-2) is offered at 98% purity but lacks the N2-isopropyl synthetic handle . The breadth of supplier coverage for the target compound (Leyan, Bidepharm, AKSci, AiFChem) reduces procurement risk and enables competitive sourcing for larger-scale campaigns .

Purity & supply
Specification review
95% purity (LC/GC); NMR, HPLC, GC
Reduces batch-variability risk in SAR campaigns
Multiple suppliers with QC
Purity QC Procurement Phthalazinone

8-Fluoro-2-isopropylphthalazin-1-one: Application Scenarios


LogP Modulation for Lead Optimization

With a measured LogP of 2.12, this compound occupies a lipophilicity sweet spot between the less hydrophobic 8-fluorophthalazin-1(2H)-one (LogP 1.06) and the more hydrophobic non-fluorinated 2-isopropyl analog (LogP 1.98) . Medicinal chemists can use the target compound as a key intermediate for exploring the impact of additional substituents on LogP, solubility, and cellular permeability without crossing into high-LogP territory associated with increased off-target binding. The +0.14 LogP shift conferred by the 8-fluoro atom relative to the non-fluorinated analog provides a deliberate, incremental lipophilicity lever for fine-tuning ADME properties while holding the phthalazinone core constant .

Fluorine Positional SAR in Enzyme Inhibitors

The near-identical physicochemical profile of the 8-fluoro and 6-fluoro isomers (LogP 2.12, TPSA 34.89 Ų, zero H-donors for both) makes the 8-fluoro compound an essential isomeric comparator for target-specific systems where the fluorine substitution position controls key interactions, such as π-stacking or van der Waals contacts with hydrophobic binding pockets . Because ADME-related descriptors are effectively matched between the two isomers, any observed differential in enzymatic IC₅₀, cellular EC₅₀, or in vivo efficacy can be straightforwardly attributed to the electronic and steric influence of the fluorine position on target engagement .

N2-Alkylated Libraries for CNS and Oral Drug Discovery

The absence of a hydrogen-bond donor and a TPSA of 34.89 Ų place this compound well within the CNS- and oral-drug design space (typically TPSA < 60–70 Ų). Researchers pursuing CNS-penetrant kinase or PARP inhibitors can employ the 8-fluoro-2-isopropyl scaffold as a validated starting point that avoids the H-donor penalties of the unsubstituted 8-fluoro core (TPSA 45.75 Ų, one H-donor) . The isopropyl group additionally provides a sterically defined handle for further derivatization, enabling parallel synthesis of focused libraries to map SAR around the N2 substituent .

Reliable Procurement of Advanced Intermediate for Synthesis

With a minimum purity specification of 95% supported by batch-specific NMR, HPLC, and GC data, and with coverage from multiple global suppliers, this compound offers supply-chain redundancy for medicinal chemistry groups advancing synthetic programs from milligram to gram scale . The ready availability of rigorous QC documentation reduces the risk of introducing impurity-derived artifacts into SAR datasets, a common pitfall when early-stage hits are advanced with in-house material of inconsistent quality. In contrast, the 6-fluoro isomer and other positional variants are sourced from fewer vendors with less comprehensive analytical support .

Application
Selection Property
Validation Focus
LogP modulation for lead optimization
Incremental lipophilicity lever
LogP and permeability assay outcomes
Fluorine positional SAR studies
Isomeric comparator with matched ADME descriptors
Target-specific potency and selectivity
CNS-penetrant probe design
Low TPSA and zero H-donor scaffold
CNS penetration and cellular uptake assays
Procurement of advanced intermediate
Multi-supplier 95% purity with QC
Batch-to-batch consistency in SAR
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